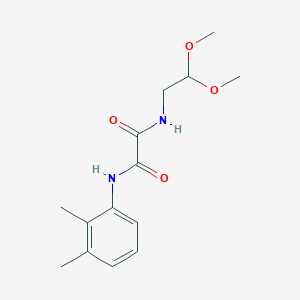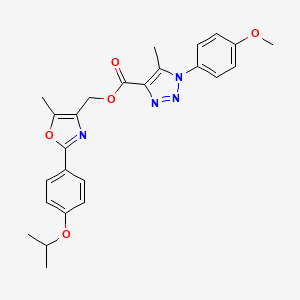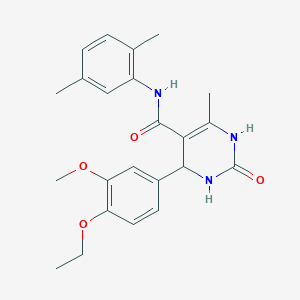
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide, also known as DMPX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPX is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed new classes of compounds and methods for their synthesis, aiming at applications in catalysis and material science. For example, the synthesis of chiral C(2)-symmetric bisferrocenyldiamines demonstrates the potential of these compounds in asymmetric catalysis, offering high enantioselectivity in reactions such as asymmetric cyclopropanation of olefins. The structural characterization of these compounds, including X-ray crystallography, provides insights into their reactivity and interaction with substrates (Jeonghoon Song et al., 1999).
Photolabile Chelators
The development of photolabile chelators, such as those based on dimethoxyphenyl derivatives, has important implications in biological research. These compounds can rapidly release divalent cations like Ca2+ upon illumination, enabling precise control over biological processes in studies of cell signaling and muscle contraction (J. Kaplan & G. Ellis‐Davies, 1988).
Electrochemistry and Polymer Synthesis
The electrochemistry of organosilicon compounds, including those with dimethoxyethyl groups, has been explored for the synthesis of polymers with potential applications in materials science. The electrolysis of bis(chlorosilyl)ethanes in dimethoxyethane has led to the formation of poly(disilanylene)ethylenes, highlighting the utility of these compounds in developing new materials with specific properties (A. Kunai et al., 1992).
Antihypertensive Activity
In pharmacological research, derivatives of ethanediamine, structurally related to N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide, have been synthesized and evaluated for their antihypertensive activity. These studies aim to discover new therapeutic agents by exploring the structure-activity relationships of these compounds (P. Manoury et al., 1986).
Crystal Engineering
In the field of crystal engineering, the cocrystallization of meso-1,2-diphenyl-1,2-ethanediol with bisimines demonstrates the potential of using dimethoxyethyl and related compounds for developing supramolecular structures. These structures are based on molecular recognition and have implications in the design of novel materials and catalysts (Alicia Reyes-Arellano et al., 1995).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-6-5-7-11(10(9)2)16-14(18)13(17)15-8-12(19-3)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRRWJHDJKHUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)
![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2992309.png)





![Methyl 2-(4-cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2992318.png)
![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992320.png)
